3-(3-Fluoroazetidin-1-yl)aniline

Dipeptidyl Peptidase IV Azetidine Inhibitors Chemical Stability

Select 3-(3-Fluoroazetidin-1-yl)aniline for medicinal chemistry programs requiring CNS penetration and metabolic stability. The 3-fluoro substitution delivers a LogP of 2.07 and TPSA of 29.3 Ų, ideal for passive BBB permeability, while avoiding the cyclization liabilities of 2-cyano/2-keto azetidines. This building block has been featured in low-nanomolar GLS1 and JAK inhibitors. The aniline handle offers versatile derivatization for SAR exploration and lead optimization. Sourced with ≥98% purity for reliable, reproducible results. Inquire now to secure research quantities.

Molecular Formula C9H11FN2
Molecular Weight 166.20 g/mol
Cat. No. B12983713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Fluoroazetidin-1-yl)aniline
Molecular FormulaC9H11FN2
Molecular Weight166.20 g/mol
Structural Identifiers
SMILESC1C(CN1C2=CC=CC(=C2)N)F
InChIInChI=1S/C9H11FN2/c10-7-5-12(6-7)9-3-1-2-8(11)4-9/h1-4,7H,5-6,11H2
InChIKeyZPFPTXFQAMMSBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Fluoroazetidin-1-yl)aniline: A Fluorinated Azetidine-Aniline Building Block for Medicinal Chemistry and Probe Development


3-(3-Fluoroazetidin-1-yl)aniline (CAS 1802413-24-6) is a heterocyclic building block that integrates a 3-fluoroazetidine ring with an aniline moiety at the 1-position . This compound, with a molecular weight of 166.20 g/mol and the formula C₉H₁₁FN₂ , belongs to a class of N-arylazetidines that have garnered interest in medicinal chemistry due to the unique structural and electronic properties conferred by the four-membered azetidine ring and its fluorine substituent [1].

Why Generic Azetidine-Aniline Analogs Cannot Replace 3-(3-Fluoroazetidin-1-yl)aniline in Advanced Discovery


The 3-fluoro substitution on the azetidine ring of 3-(3-Fluoroazetidin-1-yl)aniline is not a trivial modification. It fundamentally alters the compound's physicochemical profile and biochemical stability compared to non-fluorinated or alternatively substituted analogs. This specific substitution pattern imparts a distinct combination of lipophilicity and electronic character that cannot be replicated by generic azetidine-aniline building blocks, directly impacting properties such as membrane permeability and metabolic stability in lead optimization programs [1][2].

Quantitative Differentiation of 3-(3-Fluoroazetidin-1-yl)aniline: A Data-Driven Comparison with Closest Analogs


3-Fluoroazetidine Confers Superior Chemical Stability Over 2-Cyano and 2-Keto Analogs in DPP IV Inhibitor Scaffolds

In a class-level comparison of DPP IV inhibitors, 3-fluoroazetidine-based compounds demonstrate a clear advantage in chemical stability. While 2-cyanoazetidines and 2-ketoazetidines achieve sub-100 nM potency, they are prone to internal cyclization, forming inactive ketopiperazines and dihydroketopyrazines [1]. Select 3-fluoroazetidines, by contrast, also display inhibitory potencies below 1 µM but lack this propensity for cyclization, representing a fundamental advantage in developability [1].

Dipeptidyl Peptidase IV Azetidine Inhibitors Chemical Stability

Fluorination Modulates LogP to Improve Membrane Permeability Over Non-Fluorinated Analogs

The introduction of a single fluorine atom onto the azetidine ring significantly increases the compound's lipophilicity. 3-(3-Fluoroazetidin-1-yl)aniline exhibits a LogP value of 2.07310 . In contrast, the non-fluorinated analog 4-(azetidin-1-yl)aniline has a reported LogP range of 1.14 to 1.48 . This difference, quantified as an increase in LogP of at least 0.59 units, indicates a substantial shift in the compound's hydrophobicity.

Lipophilicity Physicochemical Properties Drug Design

Fluorine Substitution Maintains Favorable Topological Polar Surface Area for BBB Penetration

The Topological Polar Surface Area (TPSA) is a key descriptor for predicting blood-brain barrier (BBB) penetration. 3-(3-Fluoroazetidin-1-yl)aniline has a TPSA of 29.3 Ų . This value is nearly identical to the TPSA of the non-fluorinated analog 4-(azetidin-1-yl)aniline, which is 29.26 Ų . Both values fall well below the generally accepted threshold of <90 Ų for favorable CNS penetration [1].

CNS Drug Discovery Blood-Brain Barrier Physicochemical Properties

3-Fluoroazetidine Motif Delivers Sub-Nanomolar Potency in Advanced Kinase and Metabolic Enzyme Inhibitors

The 3-fluoroazetidine motif is a validated pharmacophore in advanced lead compounds. A closely related analog, (2S)-2-[4-Fluoro-3-(3-fluoroazetidin-1-yl)phenyl]-2-methoxy-N-[5-[[(3R)-1-pyridazin-3-ylpyrrolidin-3-yl]amino]-1,3,4-thiadiazol-2-yl]acetamide, which contains the 3-(3-fluoroazetidin-1-yl)aniline core, is a potent GLS1 inhibitor with an IC50 of 64.9 nM [1]. Furthermore, another advanced compound bearing a 3-fluoroazetidine group achieved an IC50 of 0.090 nM against JAK2 and 0.040 nM against JAK1 [2].

Kinase Inhibition Glutaminase Inhibition Lead Optimization

High-Impact Applications of 3-(3-Fluoroazetidin-1-yl)aniline in Drug Discovery and Chemical Biology


Optimization of CNS-Penetrant Lead Series

When designing or optimizing lead compounds for central nervous system (CNS) targets, 3-(3-Fluoroazetidin-1-yl)aniline presents a superior building block. Its LogP of 2.07 improves the likelihood of passive membrane permeability over non-fluorinated analogs (LogP ~1.3) , while its low TPSA of 29.3 Ų remains favorable for blood-brain barrier penetration [1]. This combination enables medicinal chemists to enhance potency and ADME properties without sacrificing CNS exposure.

Designing Stable DPP IV and Related Serine Protease Inhibitors

For programs targeting DPP IV or other serine proteases where covalent warheads are explored, 3-(3-Fluoroazetidin-1-yl)aniline offers a chemically stable alternative. Unlike 2-cyano and 2-keto azetidines, which are known to undergo inactivating cyclization [2], the 3-fluoro motif retains sub-micromolar potency potential without this liability. This makes it a strategic choice for generating more robust and developable inhibitors.

Development of Potent Kinase and Metabolic Enzyme Inhibitors

The 3-fluoroazetidine group is a recurrent feature in advanced, potent inhibitors of high-value targets such as GLS1 and JAK family kinases. Analogs incorporating this motif have achieved low nanomolar to sub-nanomolar IC50 values [3][4]. Using 3-(3-Fluoroazetidin-1-yl)aniline as a key intermediate or as an SAR probe allows researchers to efficiently explore the contribution of this privileged motif within their own proprietary chemical series.

Chemical Biology Probe Development

The unique electronic and steric properties of the 3-fluoroazetidine ring, combined with the versatile aniline handle for further derivatization, make 3-(3-Fluoroazetidin-1-yl)aniline an ideal core for developing chemical probes. Its distinct physicochemical profile compared to other azetidine-aniline analogs can be exploited to study the impact of specific molecular properties on target engagement and cellular activity in live-cell assays.

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